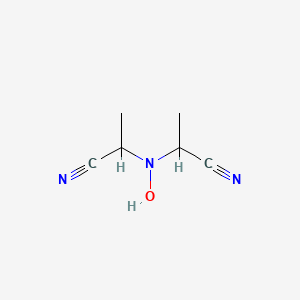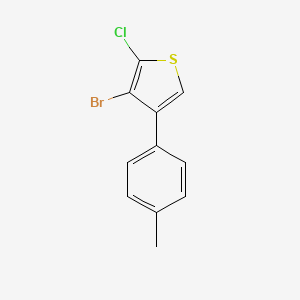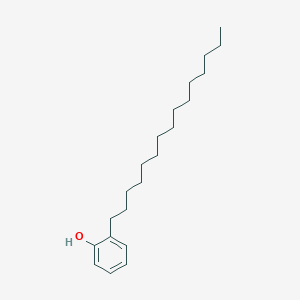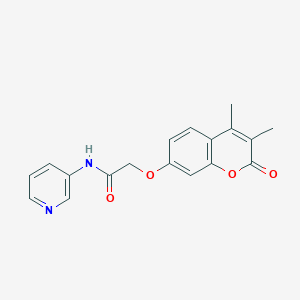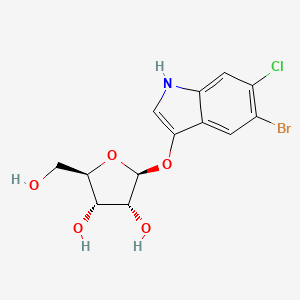
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is an organic compound that serves as a chromogenic substrate. It is commonly used in biochemical assays to measure enzyme activity, particularly beta-galactosidase. This compound is known for producing a colored precipitate upon enzymatic hydrolysis, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Glycosylation: The brominated and chlorinated indole is then glycosylated with beta-d-ribofuranose to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by beta-galactosidase, resulting in a colored precipitate.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Beta-galactosidase: Used for enzymatic hydrolysis.
Nucleophiles: Used in substitution reactions.
Major Products
Hydrolysis Product: 5-Bromo-6-chloro-3-hydroxy-1H-indole, which dimerizes to form a colored product.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate to measure enzyme activity, particularly beta-galactosidase.
Molecular Biology: Employed in assays to detect gene expression and enzyme activity in various organisms.
Medical Research: Utilized in diagnostic assays to detect bacterial infections and other medical conditions.
Industrial Applications: Used in the food industry to measure enzyme activity in food products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside involves its enzymatic hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-Bromo-6-chloro-3-hydroxy-1H-indole, which then dimerizes to form a colored precipitate. This color change is used as an indicator of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-galactopyranoside: Another chromogenic substrate used for similar purposes.
5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: Used to measure beta-galactosidase activity in different contexts.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Generates a red or magenta colored precipitate upon enzymatic hydrolysis.
Uniqueness
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific glycosylation with beta-d-ribofuranose, which differentiates it from other chromogenic substrates that use different sugar moieties. This unique structure allows it to be used in specific biochemical assays where other substrates may not be suitable .
Propiedades
Número CAS |
518033-34-6 |
|---|---|
Fórmula molecular |
C13H13BrClNO5 |
Peso molecular |
378.60 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H13BrClNO5/c14-6-1-5-8(2-7(6)15)16-3-9(5)20-13-12(19)11(18)10(4-17)21-13/h1-3,10-13,16-19H,4H2/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
HOPMEDLCGYTZPU-FDYHWXHSSA-N |
SMILES isomérico |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


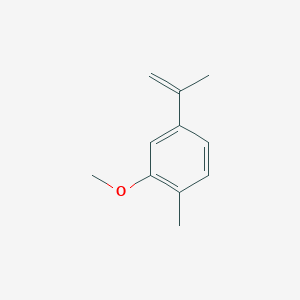
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
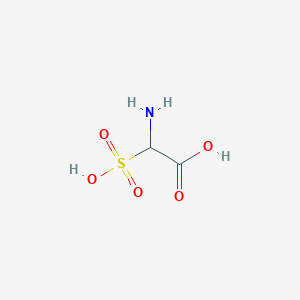
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)
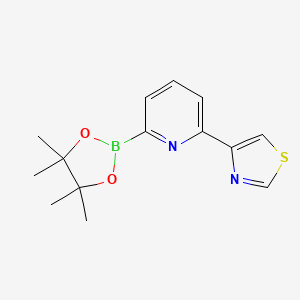
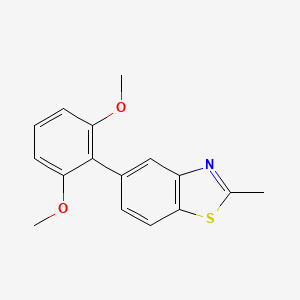
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
